molecular formula C10H11N3O6 B1173374 C.I. Acid Red 334 CAS No. 12235-14-2

C.I. Acid Red 334

Cat. No.: B1173374
CAS No.: 12235-14-2
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Description

C.I. Acid Red 334 is a synthetic acid dye primarily used in textiles, leather, and paper industries. Acid dyes are characterized by their sulfonic acid groups, which confer water solubility and affinity for polyamide fibers. These dyes are synthesized via diazo coupling reactions and are valued for their vibrant hues and moderate-to-high fastness properties.

Properties

CAS No.

12235-14-2

Molecular Formula

C10H11N3O6

Synonyms

C.I. Acid Red 334

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of Acid Red 334 analogs based on available evidence:

Property C.I. Acid Red 33 C.I. Acid Red 114 C.I. Acid Red 337 C.I. Acid Red 14
C.I. Number 17200 17102 14720
CAS Number 3567-66-6 6459-94-5 67786-14-6 3567-69-9
Molecular Formula C₁₆H₁₁N₃Na₂O₇S₂ C₁₇H₁₁F₃N₃NaO₄S C₂₀H₁₂N₃NaO₇S₂
Molecular Weight 467.39 g/mol 433.34 g/mol 502.44 g/mol
Synthesis Method Coupling of aniline with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid Benzidine-based synthesis Coupling of 2-(trifluoromethyl)aniline with 6-amino-4-hydroxynaphthalene-2-sulfonic acid Azo coupling of naphthionic acid
Solubility High in water, low in ethanol High in water Moderate in water
Key Applications Textiles, inks, cosmetics Historical use in textiles (discontinued due to toxicity) Polyamide dyeing, automotive fabrics Textiles, research studies
Fastness Properties Light: 4–5; Wash: 4–5 Light: 6–7; Wash: 4–5 Light: 3–4; Wash: 3
Toxicity Limited data Carcinogenic in rats (NTP study) No carcinogenicity data Inhibits soil enzymes and crop growth
Regulatory Status Widely used Restricted due to benzidine derivative Compliant with Chinese industrial standards (HG/T 4640-2014) Restricted in agricultural areas
Major Suppliers ABCOL, Anstead International Hangzhou Xiasha Hengsheng, Shangyu Guangming Chemical

Structural and Functional Differences

  • Acid Red 33 vs. Acid Red 337 :

    • Acid Red 33 contains two sulfonic acid groups, enhancing water solubility, while Acid Red 337 incorporates a trifluoromethyl group, improving lightfastness .
    • Acid Red 337 exhibits superior lightfastness (6–7 on ISO scale) compared to Acid Red 33 (4–5) .
  • Acid Red 114 vs. Acid Red 14: Acid Red 114, a benzidine dye, was phased out due to carcinogenicity in F344/N rats , whereas Acid Red 14 (non-benzidine) shows lower toxicity but significant environmental persistence in soil .

Research Findings and Contradictions

  • Toxicity Contradictions: Acid Red 114’s carcinogenicity contrasts with the lack of toxicity data for Acid Red 337, despite structural similarities . Acid Red 33’s widespread use lacks comprehensive ecotoxicological studies, creating regulatory gaps .
  • Environmental Persistence :

    • Acid Red 14’s soil adsorption increases with salinity and acidity, exacerbating contamination in agricultural regions .

Q & A

Q. Q1. What are the standard methodologies for synthesizing and characterizing C.I. Acid Red 334?

Methodological Answer: Synthesis typically involves sulfonation and diazotization reactions, common in acid dye production. Characterization employs UV-Vis spectroscopy (λmax ~500–600 nm for red dyes), HPLC for purity assessment, and NMR to confirm aromatic sulfonic acid groups. For reproducibility, document reaction conditions (temperature, pH, stoichiometry) and validate with triplicate runs .

Q. Q2. Which analytical techniques are most effective for quantifying this compound in aqueous solutions?

Methodological Answer: UV-Vis spectrophotometry is cost-effective for routine quantification (calibration curve required). For complex matrices, use HPLC with a C18 column and diode-array detection (DAD) at λmax. Validate methods via spike-recovery tests (85–115% recovery) and limit of detection (LOD) calculations .

Q. Q3. How does pH influence the stability and spectral properties of this compound?

Methodological Answer: Conduct stability studies by incubating dye solutions at varying pH (2–12) and monitoring absorbance changes over time. Use buffer systems to maintain pH. Advanced analysis includes Arrhenius plots for degradation kinetics. Note: Acidic conditions often enhance stability due to protonation of sulfonate groups .

Advanced Research Questions

Q. Q4. What molecular interactions govern the binding affinity of this compound to proteinaceous substrates (e.g., wool, silk)?

Methodological Answer: Study thermodynamic parameters (ΔG, ΔH, ΔS) via isothermal titration calorimetry (ITC) to quantify binding energy. Complement with molecular docking simulations to identify key residues (e.g., lysine, arginine) involved in electrostatic interactions with sulfonate groups. Compare with thermodynamic datasets from analogous dyes .

Q. Q5. How can computational modeling predict the environmental persistence of this compound in wastewater systems?

Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals and predict reactivity with oxidants (e.g., ozone, hydroxyl radicals). Validate with LC-MS/MS to identify degradation byproducts (e.g., desulfonated intermediates). Correlate computational half-lives with experimental biodegradation assays .

Q. Q6. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Cross-validate toxicity assays (e.g., Daphnia magna LC50 vs. algal growth inhibition) under standardized OECD protocols. Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurities, dissolved oxygen). Replicate studies in controlled environments to isolate dye-specific effects .

Methodological Frameworks for Data Analysis

Q. Q7. How to design experiments optimizing dye-fiber affinity while minimizing wastewater discharge?

Methodological Answer: Employ a Design of Experiments (DoE) approach, varying mordant type (e.g., alum vs. tannic acid), temperature, and dye concentration. Measure color strength (K/S values via spectrophotometry) and effluent toxicity (Microtox® assays). Optimize using response surface methodology (RSM) .

Q. Q8. What statistical approaches are suitable for analyzing batch-to-batch variability in industrial-grade this compound?

Methodological Answer: Perform ANOVA on impurity profiles (HPLC data) across batches. Use control charts (e.g., Shewhart) to monitor sulfonation efficiency. For advanced quality control, apply machine learning (e.g., random forests) to predict variability sources from process parameters .

Data Presentation and Reproducibility

Q. Q9. How to present spectral and thermodynamic data for peer-reviewed publication?

Methodological Answer: Include raw spectra (UV-Vis, NMR) as supplementary files. Tabulate thermodynamic parameters (ΔG, ΔH, ΔS) with error margins (±SD from triplicates). For crystallographic data, follow CIF formatting guidelines. Reference open-access repositories (e.g., Zenodo) for raw datasets .

Q. Q10. What protocols ensure reproducibility in dye degradation studies?

Methodological Answer: Document light sources (e.g., xenon arc lamp intensity), irradiation wavelengths, and radical scavengers used. Share reactor schematics and CFD models (if applicable) in supplementary materials. Publish code for kinetic modeling (e.g., Python scripts) on GitHub .

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